molecular formula C9H20N2O3 B13596558 Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate

Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate

Cat. No.: B13596558
M. Wt: 204.27 g/mol
InChI Key: DMYHDQCDVPWIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate is an organic compound with the molecular formula C8H17NO3. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-2-(hydroxymethyl)propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules, such as phosphatidyl ethanolamines and ornithine derivatives.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, providing both amine protection and a hydroxymethyl group for further chemical modifications. This makes it particularly useful in complex organic syntheses .

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)-3-hydroxypropyl]carbamate

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h7,12H,4-6,10H2,1-3H3,(H,11,13)

InChI Key

DMYHDQCDVPWIQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.